

Molecular Targets & Mechanism of Action

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Compound Focus: CC-115

CAS No.: 1228013-15-7

Cat. No.: S002199

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CC-115 directly and potently inhibits two kinases from the PIKK family:

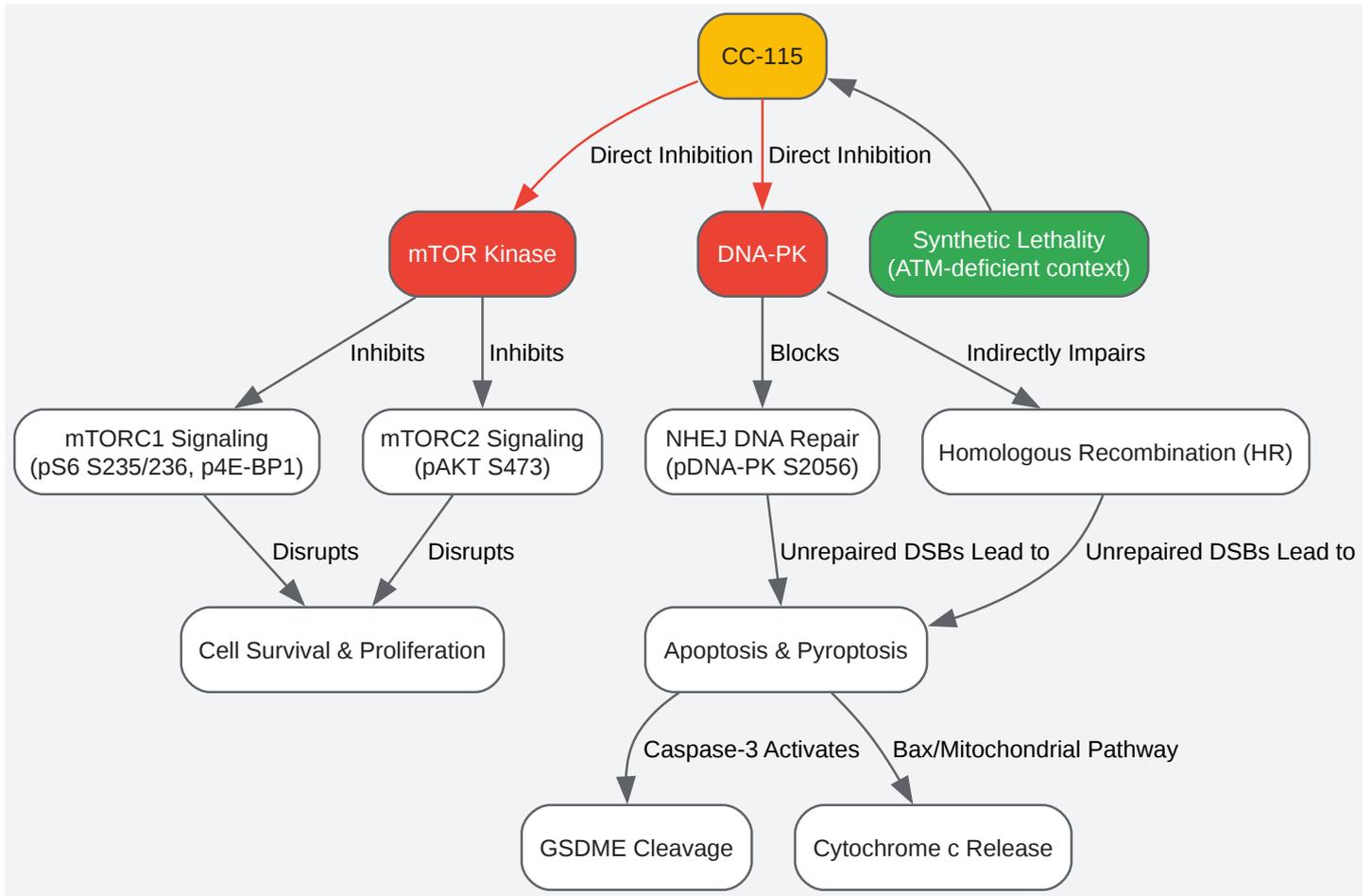
1. mTOR Kinase

- **Function:** mTOR is a serine/threonine kinase that functions in two distinct complexes:
 - **mTORC1:** Regulates cell growth, proliferation, and protein synthesis by phosphorylating substrates like **S6K1** and **4E-BP1** [1] [2].
 - **mTORC2:** Promotes cell survival and metabolism by phosphorylating **AKT** at Ser473, facilitating its full activation [1] [2].
- **Inhibition:** Unlike rapalogs that only partially inhibit mTORC1, **CC-115**, as an mTOR kinase inhibitor, suppresses both mTORC1 and mTORC2, leading to more comprehensive pathway blockade [1].

2. DNA-dependent Protein Kinase (DNA-PK)

- **Function:** DNA-PK is critical for the **Non-Homologous End Joining (NHEJ)** pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). It is activated upon binding to DNA ends via the Ku70/Ku80 heterodimer, leading to autophosphorylation at sites like S2056 (pDNA-PK) [1] [2].
- **Inhibition:** **CC-115** inhibits DNA-PK catalytic activity, preventing the repair of DSBs. It also indirectly reduces the activity of the related kinase ATM and its substrates, thereby also impairing the **Homologous Recombination (HR)** repair pathway [2].

The following diagram illustrates how **CC-115** simultaneously targets these two critical pathways.



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CC-115's dual inhibition of mTOR and DNA-PK disrupts cell survival and DNA repair, leading to programmed cell death.

Quantitative Pharmacodynamic Profile

The table below summarizes key quantitative data on the inhibitory activity of **CC-115**.

Table 1: Quantitative Inhibitory Profile of CC-115

Parameter	Value	Experimental Context	Source
mTOR Enzyme IC ₅₀	21 nM	In vitro kinase assay	[2]

Parameter	Value	Experimental Context	Source
DNA-PK Enzyme IC ₅₀	13 nM	In vitro kinase assay	[2]
Cellular mTORC1 IC ₅₀ (pS6)	0.16 ± 0.01 μM	NCI-H441 cells (+bleomycin)	[1]
Cellular mTORC2 IC ₅₀ (pAKT)	0.136 ± 0.062 μM	NCI-H441 cells (+bleomycin)	[1]
Cellular DNA-PK IC ₅₀ (pDNA-PK)	2.6 ± 0.45 μM	NCI-H441 cells (+bleomycin)	[1]
Anti-proliferation GI ₅₀ Range	0.015 - 1.77 μM	Panel of 123 cancer cell lines	[1]
Selectivity over PI3K-alpha	~40-fold (IC ₅₀ = 850 nM)	In vitro kinase panel	[2]
Selectivity over ATM/ATR	>1000-fold (IC ₅₀ >30 μM)	In vitro kinase panel	[1] [2]

Cellular & Functional Consequences

The dual pharmacodynamic action of **CC-115** translates into several key anti-tumor effects:

- **Growth Inhibition & Cytostasis:** **CC-115** demonstrates potent, nanomolar-level growth inhibitory (GI₅₀) activity across a broad panel of hematologic and solid cancer cell lines [1]. It induces **G1-S phase cell cycle arrest** [3].
- **Induction of Cell Death:** Unlike selective mTOR kinase inhibitors that primarily cause cytostasis, **CC-115** robustly induces **apoptosis** in a subset of cancer lines, as evidenced by caspase-3/7 activation, PARP cleavage, and Annexin V staining [1] [3]. In lung adenocarcinoma cells, it can also trigger **GSDME-dependent pyroptosis** via the Akt/Bax mitochondrial pathway [4].
- **Inhibition of Motility and Invasion:** **CC-115** treatment significantly hinders the migration and invasion capabilities of NSCLC cells in vitro [3].
- **Radiosensitization:** By inhibiting the repair of radiation-induced DSBs, **CC-115** exhibits a strong radiosensitizing effect, leading to supra-additive tumor cell kill in melanoma and other models [5].
- **Synthetic Lethality:** A key mechanistic finding is that **CC-115** is synthetically lethal with **ATM deficiency**. ATM-deficient cancer cells are hyper-dependent on DNA-PK-mediated repair, making them exquisitely sensitive to **CC-115** [2].

Key Experimental Protocols for PD Assessment

To evaluate the pharmacodynamic effects of **CC-115** in a research setting, the following methodologies are commonly employed.

Table 2: Key Experimental Protocols for Pharmacodynamic Assessment

Assay Type	Key Readouts	Example Protocol Summary
Western Blotting (Pathway Modulation)	pS6 (S235/236), pAKT (S473), pDNA-PK (S2056), p4E-BP1, cleaved Caspase-3, cleaved PARP.	Cells treated with CC-115 (e.g., 0.1-10 μ M, 2-4 h). Protein lysates subjected to SDS-PAGE and immunoblotting with specific antibodies [1] [3].
Immunofluorescence (DNA Repair & Damage)	γ H2AX foci (DSB marker), pDNA-PK S2056, RAD51 foci (HR marker).	Cells treated \pm CC-115 \pm DNA damage agent (e.g., bleomycin, IR). Fixed, permeabilized, and stained with antibodies. Foci counted via fluorescence microscopy [5].
Flow Cytometry (Apoptosis/Cell Death)	Annexin V / 7-AAD staining.	Cells treated with CC-115 (e.g., 48-72 h). Stained with Annexin V-APC and 7-AAD. Apoptotic (Annexin V+/7-AAD-) and necrotic (Annexin V+/7-AAD+) populations quantified by flow cytometry [3] [5].
Colony Formation (Clonogenic Survival)	Number of macroscopic colonies.	Cells treated \pm CC-115 \pm IR. Seeded at low density and cultured for 7-14 days. Colonies stained (crystal violet) and counted. Surviving fraction calculated [5].
In Vivo Target Engagement	Tumor/Plasma drug levels, pS6, pDNA-PK.	Tumor-bearing mice treated with CC-115 (oral gavage). Tumors harvested at various time points, homogenized, and analyzed by Western blot or LC-MS/MS. CC-115 showed good distribution to glioblastoma tissue (tumor/plasma ratio: 0.713) [6].

Clinical Correlation and Resistance

- **Clinical Dose:** In the first-in-human phase I study (NCT01353625), **10 mg twice daily (BID)** was selected as the recommended dose for expansion cohorts. This regimen demonstrated manageable toxicities (fatigue, nausea, stomatitis), dose-proportional pharmacokinetics, and evidence of target engagement [6].
- **Preliminary Efficacy:** Clinical activity was observed, including a complete remission in endometrial carcinoma lasting >4 years, partial responses in chronic lymphocytic leukemia (38%), and stable disease in various solid tumors [6].
- **Resistance Mechanism:** A key preclinical finding is that **CC-115** is a substrate for the efflux transporter **ABCG2 (BCRP)**. Overexpression of ABCG2 reduces intracellular **CC-115** accumulation, leading to resistance. This suggests co-administration with efflux transporter inhibitors could be a strategy to overcome resistance [7].

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